

# In-Depth Technical Guide to the Spectroscopic Data of Cyanomaclurin

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## Compound of Interest

Compound Name: Cyanomaclurin

Cat. No.: B1179379

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyanomaclurin**, a flavonoid found in species such as *Artocarpus heterophyllus*. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is fundamental for researchers in natural product chemistry, pharmacology, and drug development. This document compiles and presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and includes a workflow for the isolation and analysis of this compound.

## Core Spectroscopic Data of Cyanomaclurin

**Cyanomaclurin**, with the molecular formula  $C_{15}H_{12}O_6$  and an exact mass of 288.0634 g/mol, has been structurally elucidated using a combination of NMR and MS techniques. The data presented herein is based on published findings from the isolation and characterization of **cyanomaclurin** from natural sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a pivotal technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. The  $^1H$  and  $^{13}C$  NMR spectroscopic data for **cyanomaclurin** are summarized below.

Table 1:  $^1H$  NMR Spectroscopic Data of **Cyanomaclurin**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.95	d	9.0
H-3	4.25	dd	9.0, 6.0
H-4	5.15	d	6.0
H-5	6.38	d	2.0
H-7	6.35	d	2.0
H-2'	6.85	d	8.0
H-5'	6.75	dd	8.0, 2.0
H-6'	6.78	d	2.0

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Cyanomaclurin**

Position	Chemical Shift ( $\delta$ , ppm)
C-2	82.5
C-3	72.1
C-4	73.2
C-4a	102.5
C-5	158.0
C-6	96.5
C-7	157.5
C-8	95.8
C-8a	155.8
C-1'	132.0
C-2'	115.5
C-3'	145.8
C-4'	145.2
C-5'	115.8
C-6'	120.5

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and confirming the molecular weight of a compound.

Table 3: Mass Spectrometry Data of **Cyanomaclurin**

Parameter	Value
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>6</sub>
Exact Mass	288.0634 g/mol
Ionization Mode	ESI
Observed Ion [M+H] <sup>+</sup>	289.0707

## Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **cyanomaclurin**.

### Isolation of Cyanomaclurin from Artocarpus heterophyllus

- **Extraction:** The dried and powdered wood of *Artocarpus heterophyllus* is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction, which typically contains **cyanomaclurin**, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **cyanomaclurin** are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of purified **cyanomaclurin** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or acetone-d<sub>6</sub>, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

- Instrumentation: NMR spectra are acquired on a high-field spectrometer, for instance, a Bruker Avance operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: Standard pulse sequence (zg30).
  - Spectral Width: Approximately 12-15 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64 scans.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
  - Spectral Width: Approximately 200-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans.
- 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, a standard suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to identify  $^1\text{H}$ - $^1\text{H}$  couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$ , and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations.

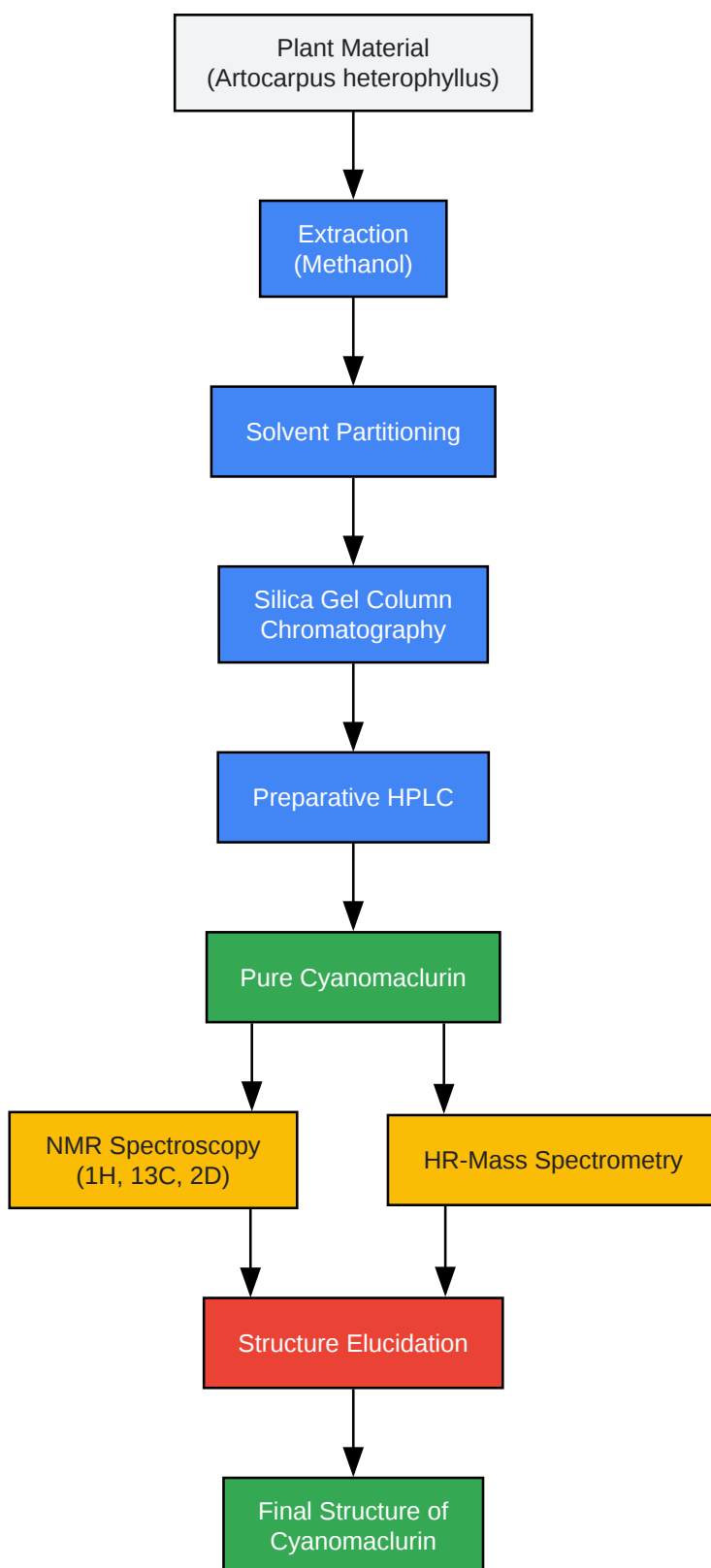
## High-Resolution Mass Spectrometry (HR-MS) Protocol

- Sample Preparation: A dilute solution of the purified **cyanomaclurin** (approximately 0.1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Mass Spectrometry Parameters:
  - Ionization Mode: ESI, typically in positive ion mode to observe  $[M+H]^+$ .
  - Capillary Voltage: 3.5 - 4.5 kV.
  - Source Temperature: 100 - 150 °C.
  - Desolvation Gas: Nitrogen, with flow and temperature optimized for efficient solvent removal.
  - Mass Range: A scan range of  $m/z$  100-1000 is generally sufficient.
  - Data Acquisition: Data is acquired in centroid mode to ensure high mass accuracy.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **cyanomaclurin**.



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Caption: Experimental workflow for the isolation and structural analysis of **cyanomaclurin**.

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